molecular formula C13H12ClNO2 B2381176 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 50639-66-2

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No. B2381176
CAS RN: 50639-66-2
M. Wt: 249.69
InChI Key: KBAOXJSNMBNBHM-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a member of the class of carbazoles that is 2,3,4,9-tetrahydro-1H-carbazole which is substituted at position 1 by an aminocarbohyl group and at position 6 by a chlorine . It is a member of carbazoles, a monocarboxylic acid amide, and an organochlorine compound .


Synthesis Analysis

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves the substitution of 2,3,4,9-tetrahydro-1H-carbazole at position 1 by an aminocarbohyl group and at position 6 by a chlorine .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can be represented by the IUPAC name 6-chloro-2,3,4,9-tetrahydro-1 H -carbazole-1-carboxamide . The InChI representation is InChI=1S/C13H13ClN2O/c14-7-4-5-11-10 (6-7)8-2-1-3-9 (13 (15)17)12 (8)16-11/h4-6,9,16H,1-3H2, (H2,15,17) .


Chemical Reactions Analysis

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is expected to work by blocking the activity of an enzyme called SirT1, which is thought to be involved in controlling the removal of the abnormal huntingtin protein .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is 248.71 g/mol . The molecular formula is C13H13ClN2O . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity .

Scientific Research Applications

Fluorescent Probes in Spectroscopy

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives have been synthesized and utilized as fluorescent probes in spectroscopy. These compounds exhibit fluorescence maxima shifts in various solvents, indicating their potential use in studying solvent interactions and molecular environments (Mitra et al., 2013).

Pharmaceutical Applications

Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been synthesized for potential use in treating human papillomavirus infections. These derivatives demonstrate asymmetric synthesis and efficient production, which could be beneficial for pharmaceutical applications (Boggs et al., 2007).

Organic Chemistry and Synthesis

The compound has been used in various organic synthesis processes. For example, it has been involved in the synthesis of methyl isoxazolo[5,4-a]carbazole-3-carboxylates, showcasing its versatility in creating diverse organic structures (Martin & Prasad, 2007).

Electrochemistry and Corrosion Inhibition

Carbazole derivatives, including 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, have been studied for their potential as corrosion inhibitors. These compounds exhibit properties that could protect metals like mild steel in various environments, making them valuable in industrial applications (Nwankwo et al., 2018).

Anticancer Research

Some derivatives of this compound have shown potential anticancer activities. In particular, studies involving microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives have indicated significant activity against certain cancer cell lines (Chaudhary & Chaudhary, 2016).

Photophysical Studies

Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been used in the study of photophysics. These studies involve the examination of how these compounds interact with light, which is crucial for developing new materials and technologies (Ghosh et al., 2013).

Bacterial Biotransformation

Research on bacterial biotransformation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives has been conducted. This study provides insights into how bacteria metabolize these compounds, which could have implications in environmental science and bioremediation (Waldau et al., 2009).

Antitumor Agents Synthesis

The compound has been utilized in the synthesis of b-fused carbazoles, which are being studied for their potential as antitumor agents. This research demonstrates the compound's role in developing new therapeutic drugs (Haider et al., 2014).

Bioinformatic Characterization for Brain Disorders

Schiff bases derived from 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid have been studied for their potential in treating neurodegenerative diseases. This research combines synthetic chemistry with bioinformatics, highlighting the compound's role in developing new neuropsychiatric drugs (Avram et al., 2021).

Antinociceptive Properties

Research on derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid has demonstrated potential antinociceptive (pain-relieving) properties. These findings are significant for developing new pain management therapies (Rajasekaran & Thampi, 2005).

Photoinitiator Synthesis

The compound has been used in synthesizing novel carbazole photoinitiators, relevant in the field of photopolymerization. This application is vital in material sciences and engineering (Xie Chuan, 2008).

Safety and Hazards

When handling 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .

Future Directions

The future directions of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide research could involve further exploration of its mechanism of action and potential therapeutic applications. For instance, it has been suggested that this compound could be used for the treatment of Huntington’s disease by reducing the levels of the abnormal huntingtin protein in brain cells .

properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOXJSNMBNBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

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